LOX Inhibitory Potency Places the Compound at a Defined Rank Within the Patent Series, Distinct from Both More Potent and Weaker Analogues
The target compound (Example 45) inhibits human and pig protein‑lysine 6‑oxidase (LOX) with an IC₅₀ of 1,000 nM, positioning it at an intermediate tier within the patent family [1]. It is 3.3‑fold less potent than Example 16 (IC₅₀ = 300 nM) and 1.9‑fold less potent than Example 50 (IC₅₀ = 740 nM), but 1.7‑fold more potent than Example 48 (IC₅₀ = 1,700 nM) and 1.4‑fold more potent than Example 87 (IC₅₀ = 1,400 nM), all measured under the same pig‑skin LOX assay using the Shackleton protocol [2]. This intermediate potency, combined with its distinct hybrid core, makes it a useful probe for SAR studies where neither maximal potency nor minimal activity is desired.
| Evidence Dimension | IC₅₀ against protein‑lysine 6‑oxidase (LOX) |
|---|---|
| Target Compound Data | IC₅₀ = 1,000 nM (1.00E+3 nM) |
| Comparator Or Baseline | Example 16: IC₅₀ = 300 nM; Example 50: IC₅₀ = 740 nM; Example 48: IC₅₀ = 1,700 nM; Example 87: IC₅₀ = 1,400 nM |
| Quantified Difference | 3.3‑fold less potent than Example 16; 1.7‑fold more potent than Example 48 |
| Conditions | Pig skin LOX enzyme, method of Shackleton et al. 1990; 500 mM CHES, pH 9; 10% Pluronic F‑127 |
Why This Matters
Allows researchers to select a LOX inhibitor with defined intermediate potency for dose‑response calibration or for testing hypotheses where partial target engagement is mechanistically informative.
- [1] BindingDB. BDBM469034: US10807974, Example 45. IC50 = 1.00E+3 nM (LOX, Human & Pig). View Source
- [2] BindingDB. PrimarySearch_ki for UNIPROT:P45845 (Protein-lysine 6-oxidase). Comparative IC50 data for US10807974 Examples. View Source
